1-[4-({4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ETHAN-1-ONE
Overview
Description
1-[4-({4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety
Preparation Methods
The synthesis of 1-[4-({4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ETHAN-1-ONE involves multiple steps. One common method includes the coupling of 3-chloro-5-(trifluoromethyl)pyridine with piperazine, followed by sulfonylation and subsequent reaction with ethanone derivatives . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperatures and the use of specific catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group and chlorine atoms can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-({4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Agrochemicals: The compound’s derivatives are used in the development of pesticides and herbicides due to their effectiveness in pest control.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it inhibits bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts bacterial metabolism and growth, making it a potential candidate for antibacterial therapy.
Comparison with Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives and piperazine-based molecules. Compared to these, 1-[4-({4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ETHAN-1-ONE is unique due to its combined structural features, which confer distinct chemical properties and biological activities . Some similar compounds include:
This detailed overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O3S/c1-12(26)13-2-4-15(5-3-13)29(27,28)25-8-6-24(7-9-25)17-16(19)10-14(11-23-17)18(20,21)22/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBQRPQBDKAKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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